S1P2 Receptor Antagonism: Absolute Potency and Comparative Position in the S1P2 Pharmacological Landscape
In a primary cell-based high-throughput screening assay for S1P2 antagonists (PubChem AID 736), (Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide was classified as Active [1]. Follow-up concentration–response experiments deposited in BindingDB (BDBM41589) yielded an IC50 of 1,430–1,480 nM against human S1P2 receptor [2]. By comparison, the most potent S1P2 antagonists reported in the literature (e.g., JTE-013) achieve IC50 values in the low nanomolar range (~17–50 nM) [3]. The compound thus occupies an intermediate potency tier—sufficient for cellular probe applications but not competitive with optimized leads. No direct head-to-head IC50 comparison with the 4-chloro or 4-methoxy analogs is available in the public domain; however, the 4-methyl substituent is expected to modulate van der Waals contacts within the S1P2 ligand-binding pocket differently than chlorine or methoxy, potentially altering both potency and residence time . Procurement value: The compound's confirmed, reproducible S1P2 antagonist activity at micromolar concentrations makes it a validated tool for target engagement studies where moderate potency is acceptable, particularly when the 4-methyl group is required for a specific SAR series.
| Evidence Dimension | S1P2 receptor antagonism IC50 |
|---|---|
| Target Compound Data | IC50 = 1.43–1.48 µM (1,430–1,480 nM) |
| Comparator Or Baseline | Class-level baseline: JTE-013 IC50 ≈ 0.017–0.050 µM; typical screening hit threshold for S1P2 antagonists <10 µM |
| Quantified Difference | Target compound is approximately 30–85-fold less potent than JTE-013 but 5–7-fold more potent than a typical inactive screening cutoff |
| Conditions | Human S1P2 receptor; cell-based antagonist assay; The Scripps Research Institute Molecular Screening Center; curated by PubChem BioAssay (AID 736) and BindingDB |
Why This Matters
Confirms the compound as a validated, reproducible S1P2 antagonist tool suitable for mechanistic studies, with a potency bracket that distinguishes it from both inactive analogs and highly optimized leads.
- [1] PubChem BioAssay AID 736: Primary Cell-Based High-Throughput Screening to Identify Antagonists of the Sphingosine 1-phosphate receptor 2 (S1P2) – CID 1475337 Active. NCBI, accessed 2026-05-10. View Source
- [2] BindingDB BDBM41589: S1P2 IC50 data for (Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide – IC50 = 1.43E+3 nM and 1.48E+3 nM. BindingDB/UCSD, accessed 2026-05-10. View Source
- [3] Osada, M., et al. (2002). JTE-013, a novel S1P2 antagonist. Biochemical and Biophysical Research Communications, 299(3), 483–487. (Class-level baseline reference for S1P2 antagonism potency.) View Source
